molecular formula C5H14ClN3O3S B2446016 Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride CAS No. 2376726-66-6

Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride

Cat. No.: B2446016
CAS No.: 2376726-66-6
M. Wt: 231.7
InChI Key: PAXSAUBPZBFVJU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride” are not specified in the search results .

Scientific Research Applications

Amino Acid Analysis

Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride finds application in amino acid analysis. It serves as a solvent in the ninhydrin reaction for amino acid analysis, replacing toxic solvents like methyl Cellosolve. This solvent has been noted for its improved stability and equal performance, making it suitable for automatic analyzers and manual methods in amino acid determination (Moore, 1968).

Synthesis and Transformations

The compound is involved in the synthesis and transformations of various chemical derivatives. For instance, it has been used in the preparation of amino acid derivatives and other complex organic compounds, as exemplified in the synthesis of various thiazolecarboxylic acid derivatives (Dovlatyan et al., 2004). It also plays a role in optimized synthesis processes, such as the preparation of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, where it contributes to high-yield synthesis and structural characterization of the product (Wang Guo-hua, 2008).

Catalysis and Reaction Kinetics

The compound is also significant in catalysis and reaction kinetics studies. It has been used in the study of hydrolysis reactions, where acidic ionic liquids including this compound catalyze the hydrolysis of methyl acetate, providing insights into reaction kinetics and chemical equilibrium in these processes (Zhang et al., 2020).

Pharmaceutical and Antitumor Studies

In the pharmaceutical sector, derivatives of this compound have shown potential. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a structurally related compound, have been synthesized and shown to possess antitumor and antimicrobial activities, highlighting its significance in the development of new therapeutic agents (Rayes et al., 2020).

Chemical Synthesis and Modification

This compound is instrumental in various chemical synthesis and modification processes. It plays a role in synthesizing and studying different chemical structures, such as oxime ether derivatives, which have been identified as a new class of nonsteroidal anti-inflammatory compounds (van Dijk & Zwagemakers, 1977).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for “Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride” is not available in the search results .

Safety and Hazards

The safety and hazards of a compound are crucial for handling and storage. The search results do not provide specific safety and hazard information for "Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride" .

Future Directions

The future directions for the study and application of “Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride” are not specified in the search results .

Properties

IUPAC Name

methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O3S.ClH/c1-8(2)12(6,10)7-4-5(9)11-3;/h4H2,1-3H3,(H2,6,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXSAUBPZBFVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)NCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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